molecular formula C12H15Cl2NO B2504337 7-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 2197062-49-8

7-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

Cat. No.: B2504337
CAS No.: 2197062-49-8
M. Wt: 260.16
InChI Key: FGMQRKPWFLCUPY-UHFFFAOYSA-N
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Description

7-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro substituent and the spirocyclic framework contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride typically involves the reaction of indole derivatives with appropriate chlorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions. The final product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of 7-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

7-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride involves its interaction with specific molecular targets. The chloro substituent and spirocyclic structure allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride
  • 1,2-Dihydrospiro[indole-3,4’-oxane] hydrochloride

Uniqueness

7-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is unique due to the position of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

7-chlorospiro[1,2-dihydroindole-3,4'-oxane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO.ClH/c13-10-3-1-2-9-11(10)14-8-12(9)4-6-15-7-5-12;/h1-3,14H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMQRKPWFLCUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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